molecular formula C4H8O6S2 B3059393 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide CAS No. 99591-80-7

1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide

Cat. No.: B3059393
CAS No.: 99591-80-7
M. Wt: 216.2 g/mol
InChI Key: XPMXSCXQTAOMAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide typically involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, may also be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of sulfur and oxygen atoms in the ring structure, which can participate in different chemical processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-methyl-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O6S2/c1-4-11(5,6)9-2-3-10-12(4,7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMXSCXQTAOMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1S(=O)(=O)OCCOS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244148
Record name 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99591-80-7
Record name 3-Methyl-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D7GN58YRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction procedure described in Example XIII for the preparation of trimethylene 1,1-ethanedisulfonate was followed, substituting for the 1,3-propane diol used in Example XIII, ethylene glycol (5.0 gram, 0.008 mole). The reaction mixture was stirred for 3 hours at room temperature, the solid amine hydrochloride residue removed, and the filtrate roto-evaporated to remove glyme. The crude product obtained was redissolved in a minimum amount of methylene chloride, and subsequent addition of cyclohexane produced white crystals immediately. Several crops of crystals totaling 5.84 grams were obtained after further addition of cyclohexane and refrigeration. Further recrystallization of the material resulted in a total of 4.37 grams of product, representing a 25.2% yield. The product melting point was between 92° C. and 93° C. Product identification was confirmed by IR spectral features relating to CH3CH and SO2 and proton NMR features relating to CH, CH2 and CH3.
Name
trimethylene 1,1-ethanedisulfonate
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5 g
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Yield
25.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide
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1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide
Reactant of Route 3
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide
Reactant of Route 4
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide
Reactant of Route 5
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide
Reactant of Route 6
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide

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